
2-(Isoxazol-4-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isoxazol-4-yl)phenol is a heterocyclic compound that features a phenol group attached to an isoxazole ring. Isoxazole is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. For example, the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions can yield ester-functionalized isoxazoles . This method is advantageous due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Isoxazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Isoxazolines.
Substitution: Halogenated phenols.
Applications De Recherche Scientifique
2-(Isoxazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mécanisme D'action
The biological activity of 2-(Isoxazol-4-yl)phenol is primarily due to its ability to interact with specific molecular targets. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The isoxazole ring can also interact with nucleic acids, making it a potential antiviral agent .
Comparaison Avec Des Composés Similaires
Isoxazole: The parent compound, which lacks the phenol group.
2-(Isoxazol-5-yl)phenol: A positional isomer with the phenol group at a different position on the isoxazole ring.
Uniqueness: 2-(Isoxazol-4-yl)phenol is unique due to the specific positioning of the phenol group, which can significantly influence its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, distinguishing it from other isoxazole derivatives .
Propriétés
Formule moléculaire |
C9H7NO2 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
2-(1,2-oxazol-4-yl)phenol |
InChI |
InChI=1S/C9H7NO2/c11-9-4-2-1-3-8(9)7-5-10-12-6-7/h1-6,11H |
Clé InChI |
AOFRYHSSPWIJNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CON=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


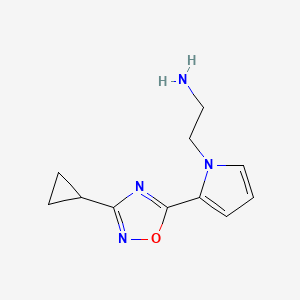
![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)
![tert-Butyl 1-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B11787370.png)
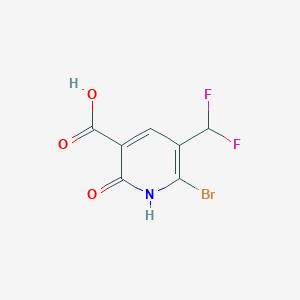
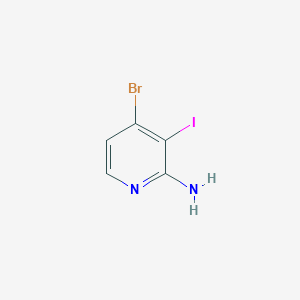
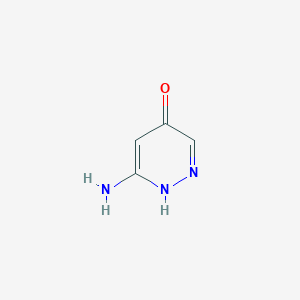

![(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787396.png)
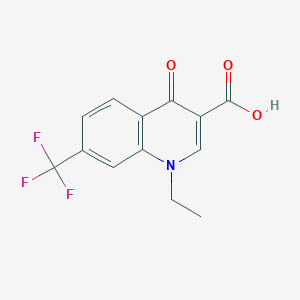
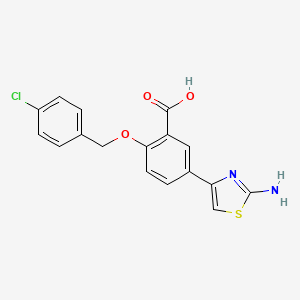

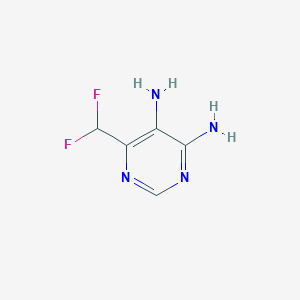
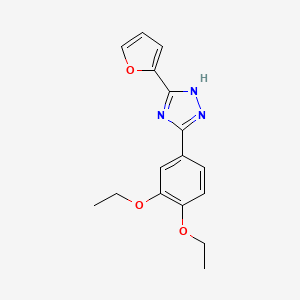
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787428.png)
